
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide
Descripción general
Descripción
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, its use as a performance-enhancing drug has been a cause for concern in the sports industry.
Mecanismo De Acción
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide works by activating PPAR delta, a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPAR delta leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in increased endurance and fat burning.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide has been shown to increase endurance and fat burning in animal models. It also improves insulin sensitivity and reduces inflammation, making it a potential treatment for metabolic disorders such as obesity and diabetes. However, its use in humans is associated with an increased risk of cancer and other health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide has several advantages for lab experiments, including its ability to increase endurance and fat burning in animal models. However, its use in humans is associated with ethical concerns and potential health risks, making it difficult to conduct human studies.
Direcciones Futuras
There are several future directions for research on 4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide, including the development of safer and more effective PPAR delta agonists for the treatment of metabolic disorders. Additionally, more research is needed to understand the long-term health effects of 4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide use in humans, as well as the potential risks associated with its use as a performance-enhancing drug.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide has been extensively studied in the field of sports medicine due to its potential performance-enhancing effects. It has been shown to increase endurance and fat burning in animal models, making it an attractive candidate for use in athletes. However, its use in humans is prohibited by the World Anti-Doping Agency (WADA) due to its potential health risks.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenoxy)-N-(3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-8-9-14(2)17(11-13)24-10-4-7-18(21)19-15-5-3-6-16(12-15)20(22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUDYUZVUGXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



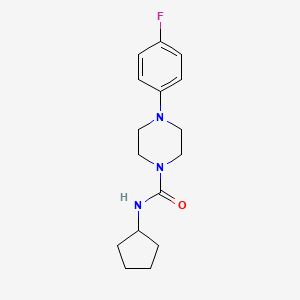
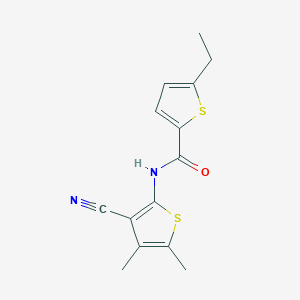
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
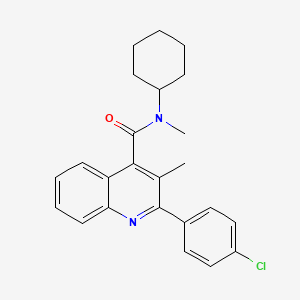
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
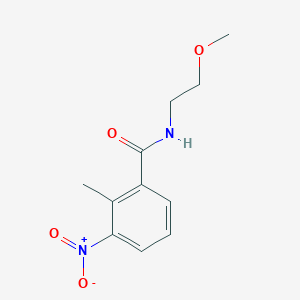
![2-(2-chlorophenoxy)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4723711.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B4723733.png)
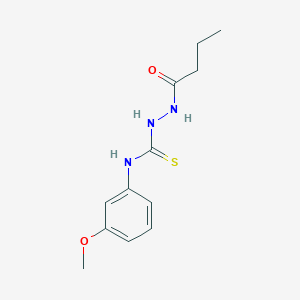
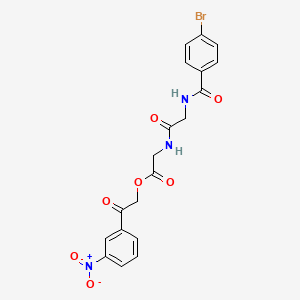
![1-(diphenylmethyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B4723758.png)
![5-[(3-ethoxypropyl)amino]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4723764.png)
![4-chloro-3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4723771.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4723776.png)